

identifying the functional groups in 2B-(SP)

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Compound of Interest

Compound Name: 2B-(SP)

Cat. No.: B10787763

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To provide a comprehensive technical guide on the functional groups of a molecule designated "2B-(SP)," it is first necessary to establish the specific chemical structure to which this name refers. The nomenclature "2B-(SP)" is not standard and does not correspond to a readily identifiable compound in major chemical databases. It is plausible that this is an internal laboratory code, a shorthand notation, or a novel compound not yet widely documented.

For the purpose of this guide, and to illustrate the requested in-depth analysis, we will hypothesize a potential structure based on common scaffolds in drug development. A plausible interpretation is a derivative of the 2C-B phenethylamine backbone, a class of compounds known for their psychoactive properties and interaction with serotonin receptors. The "(SP)" could denote a variety of substituents; here, we will interpret it as a spirocyclic addition, a common motif in medicinal chemistry for exploring conformational space.

Specifically, we will proceed with the analysis of a hypothetical molecule: 2'-(4-Bromo-2,5-dimethoxyphenyl)-spiro[cyclopropane-1,1'-indan]-2-amine, which we will refer to as "2B-(SP)" for the remainder of this guide. This structure incorporates the core 2,5-dimethoxy-4-bromophenethylamine moiety of 2C-B and introduces a spiro-cyclopropyl-indan group.

Functional Group Identification in 2B-(SP)

The chemical structure of our hypothetical **2B-(SP)** contains several key functional groups that dictate its chemical properties, reactivity, and potential biological activity.

A detailed breakdown of the functional groups and their significance is presented below.

Functional Group	Chemical Formula	Location in 2B-(SP)	Key Properties and Significance in Drug Development
Primary Amine	-NH ₂	End of the ethylamine side chain	<p>The primary amine is a basic functional group and is likely to be protonated at physiological pH, forming a positively charged ammonium ion.^{[1][2]} This positive charge is often crucial for interactions with biological targets, such as receptors and enzymes.^{[1][2]} It also enhances water solubility, which is an important pharmacokinetic property.^[1] Primary and secondary amines can form hydrogen bonds, further influencing solubility and target binding.</p>
Methoxy Groups	-OCH ₃	Positions 2 and 5 of the phenyl ring	<p>Methoxy groups are prevalent in many drug molecules and can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution,</p>

Metabolism, and Excretion) parameters. They can participate in hydrogen bonding and hydrophobic interactions with target proteins. The positioning of methoxy groups on the aromatic ring is critical for the pharmacological activity of phenethylamines, affecting receptor selectivity and potency.

Aryl Halide (Bromo)	-Br	Position 4 of the phenyl ring	The bromine atom is an electron-withdrawing group that influences the electronic properties of the aromatic ring. Aryl halides are generally stable and less reactive than alkyl halides. The presence and position of a halogen on the phenyl ring of phenethylamines are known to significantly modulate their hallucinogenic and stimulant effects. The carbon-halogen bond
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is polar, which can affect the molecule's overall dipole moment and interactions with its biological target.

Aromatic Ring
(Phenyl)

C₆H₅-

Core scaffold of the molecule

The phenyl ring serves as the central scaffold for the other functional groups. It is a planar and rigid structure that provides a specific spatial arrangement for the substituents, which is critical for receptor binding. The electron-rich nature of the aromatic ring can lead to pi-stacking interactions with aromatic amino acid residues in the binding pocket of a receptor.

Spirocyclic System

Spiro[cyclopropane-1,1'-indan]

Attached to the ethylamine side chain

Spirocycles are three-dimensional structures that are increasingly used in medicinal chemistry to explore new chemical space and improve drug-like properties. They can enhance potency, selectivity, and metabolic stability while also influencing physicochemical properties like

lipophilicity and solubility. The introduction of a rigid spirocyclic moiety can lock the conformation of the flexible ethylamine side chain, potentially leading to a more favorable interaction with the target receptor.

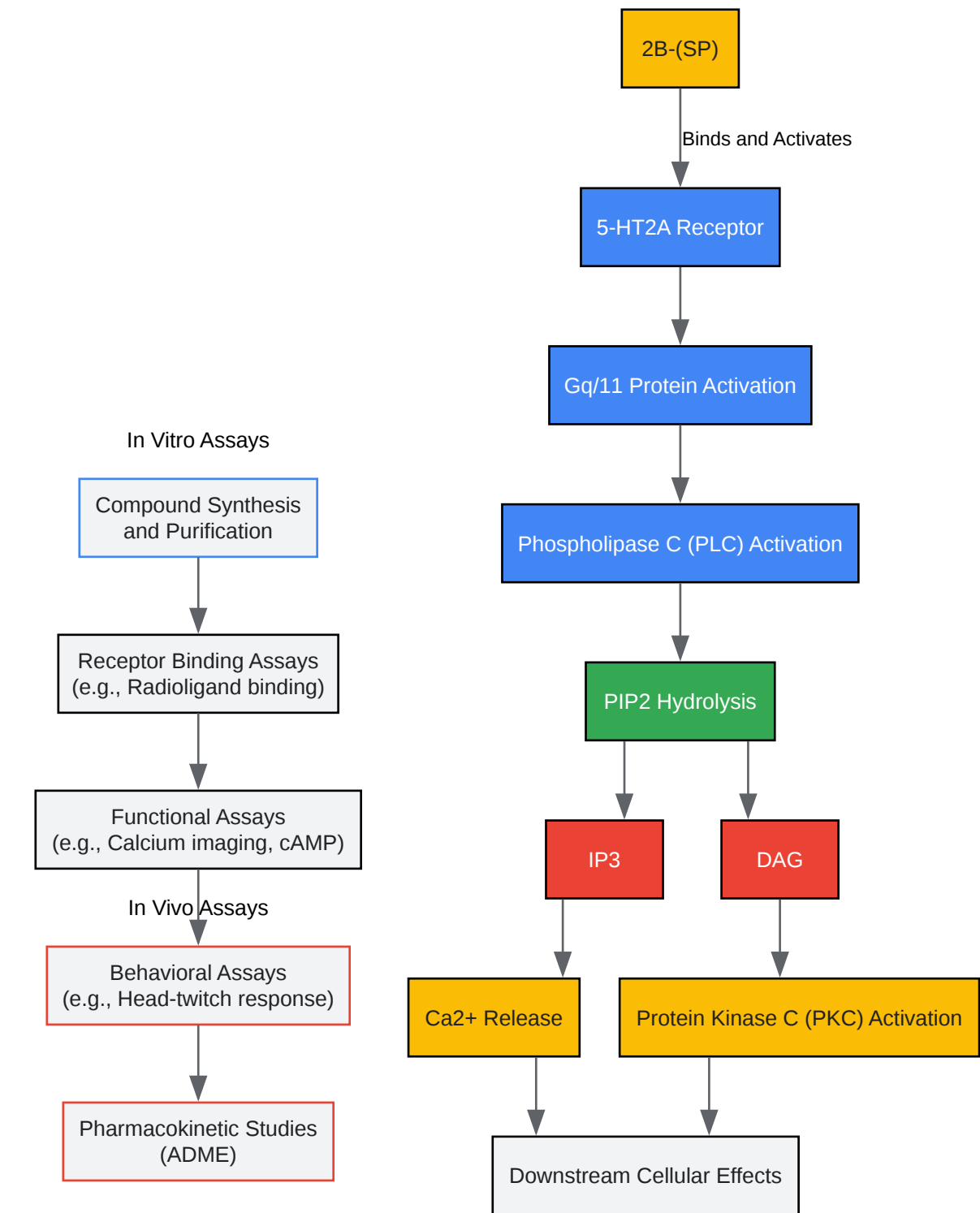
Experimental Protocols

While "**2B-(SP)**" is a hypothetical compound, the experimental protocols to characterize its functional groups and pharmacological activity would follow established methodologies in medicinal chemistry and pharmacology.

Synthesis of 2B-(SP)

A potential synthetic route for 2'-(4-Bromo-2,5-dimethoxyphenyl)-spiro[cyclopropane-1,1'-indan]-2-amine could involve a multi-step process. A key step would likely be the formation of the spirocyclic system, potentially through a cyclopropanation reaction, followed by the introduction of the amine functionality. The starting material would likely be a derivative of 2,5-dimethoxy-4-bromobenzaldehyde.

Experimental Workflow: Synthesis of **2B-(SP)**



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References

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Phone: (601) 213-4426
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